N-[(4-butylphenyl)carbamothioyl]-3-methylbenzamide
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Overview
Description
N-[(4-butylphenyl)carbamothioyl]-3-methylbenzamide is an organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a butyl-substituted phenyl group and a methyl-substituted benzamide group connected through a thiourea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-butylphenyl)carbamothioyl]-3-methylbenzamide typically involves the reaction of 4-butylaniline with carbon disulfide and methyl 3-aminobenzoate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium hydroxide, to facilitate the formation of the thiourea linkage. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques such as column chromatography and distillation are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-butylphenyl)carbamothioyl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-[(4-butylphenyl)carbamothioyl]-3-methylbenzamide has found applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-butylphenyl)carbamothioyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-butylphenyl)carbamothioyl]-2-methylbenzamide
- N-[(4-butylphenyl)carbamothioyl]-4-methylbenzamide
- N-{[(4-butylphenyl)carbamothioyl]amino}formamide
Uniqueness
N-[(4-butylphenyl)carbamothioyl]-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-[(4-butylphenyl)carbamothioyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-3-4-7-15-9-11-17(12-10-15)20-19(23)21-18(22)16-8-5-6-14(2)13-16/h5-6,8-13H,3-4,7H2,1-2H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTWLUARQHYPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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